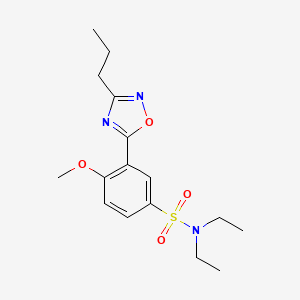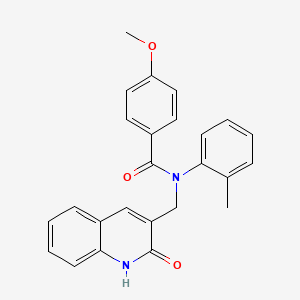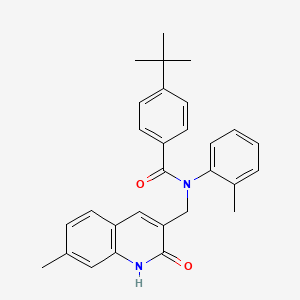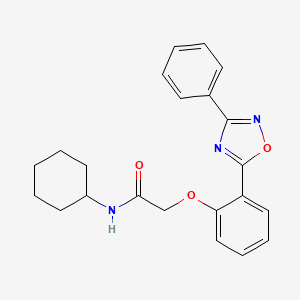
(E)-5-((2-hydroxy-7-methoxyquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-5-((2-hydroxy-7-methoxyquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one, also known as HM-3, is a heterocyclic compound that has been widely studied for its potential applications in the field of medicinal chemistry. It is a thiazolidinone derivative that exhibits a range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects. In
Mécanisme D'action
The mechanism of action of (E)-5-((2-hydroxy-7-methoxyquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways. It has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation. Additionally, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor alpha (TNF-α), in vitro and in vivo. Additionally, this compound has been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), which protect against oxidative stress. Furthermore, this compound has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-5-((2-hydroxy-7-methoxyquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one has several advantages for lab experiments. It is relatively easy to synthesize and has good stability, making it suitable for long-term storage. Additionally, it exhibits potent biological activity at low concentrations, which reduces the amount of compound needed for experiments. However, there are also limitations to the use of this compound in lab experiments. It has low solubility in aqueous solutions, which can make it difficult to work with. Additionally, it has not been extensively studied in vivo, which limits its potential applications.
Orientations Futures
There are several future directions for the study of (E)-5-((2-hydroxy-7-methoxyquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one. One potential application is in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, this compound may have potential applications in the prevention and treatment of cancer. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in various disease states.
Méthodes De Synthèse
The synthesis of (E)-5-((2-hydroxy-7-methoxyquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one involves the reaction of 2-hydroxy-7-methoxyquinoline-3-carbaldehyde and 2-aminothiophenol in the presence of a catalyst. The resulting product is then treated with ethyl acetoacetate to form the final compound. This method has been optimized to yield a high purity product with good yield.
Applications De Recherche Scientifique
(E)-5-((2-hydroxy-7-methoxyquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one has been extensively studied for its potential applications in the treatment of various diseases. It has been shown to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been found to possess antioxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases. Furthermore, this compound has been shown to have antitumor effects, making it a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
(5E)-5-[(7-methoxy-2-oxo-1H-quinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3S2/c1-19-9-3-2-7-4-8(12(17)15-10(7)6-9)5-11-13(18)16-14(20)21-11/h2-6H,1H3,(H,15,17)(H,16,18,20)/b11-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTVVRDOXXOOKK-VZUCSPMQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2)C=C3C(=O)NC(=S)S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2)/C=C/3\C(=O)NC(=S)S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 5-(4-methoxyphenylsulfonamido)benzo[b]thiophene-2-carboxylate](/img/structure/B7699303.png)

![2-chloro-N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7699327.png)

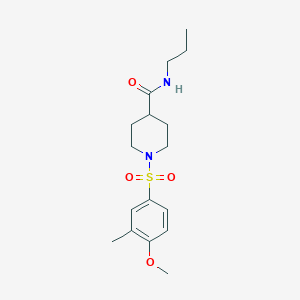
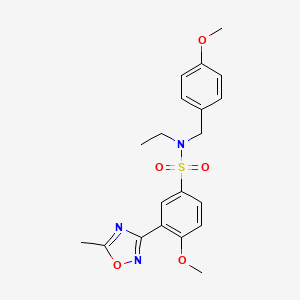

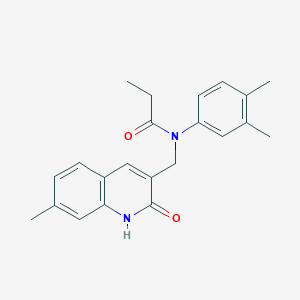
![1-[2-[(2-Chlorophenyl)methylsulfanyl]ethyl]-3-[4-(2-oxopyrrolidin-1-yl)phenyl]thiourea](/img/structure/B7699367.png)
